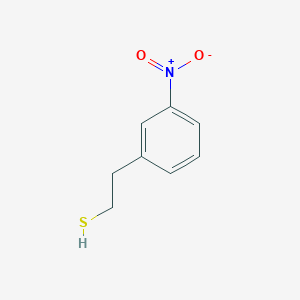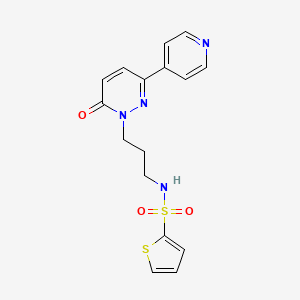
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their antibacterial properties. OPB-31121 has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
OPB-31121 has a unique mechanism of action, which involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, which is essential for the survival and growth of cancer cells. By inhibiting these enzymes, OPB-31121 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, colon, and prostate cancer. OPB-31121 has also been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. In addition, it has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
OPB-31121 has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the treatment of various diseases. It has also been found to have a low toxicity profile, making it a safe candidate for clinical trials. However, the synthesis of OPB-31121 is complex and requires several steps, which can be time-consuming and expensive. In addition, the efficacy of OPB-31121 may vary depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
There are several future directions for the research and development of OPB-31121. One direction is to further optimize the synthesis of OPB-31121 to improve its yield and purity. Another direction is to conduct more preclinical studies to evaluate the efficacy of OPB-31121 in different types of cancer and at different stages of the disease. In addition, clinical trials are needed to evaluate the safety and efficacy of OPB-31121 in humans. Finally, the development of new formulations and delivery methods for OPB-31121 may improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of OPB-31121 involves several steps, including the condensation reaction of 2-acetylpyridine with hydrazine hydrate, followed by the reaction of the resulting pyridazinone with 3-bromo-1-propanol. The final product is obtained by the reaction of the intermediate with thiophene-2-sulfonyl chloride. The synthesis of OPB-31121 has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
OPB-31121 has been extensively studied for its potential therapeutic applications. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-31121 has also been found to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-15-5-4-14(13-6-9-17-10-7-13)19-20(15)11-2-8-18-25(22,23)16-3-1-12-24-16/h1,3-7,9-10,12,18H,2,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHUSONIHMLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)
![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
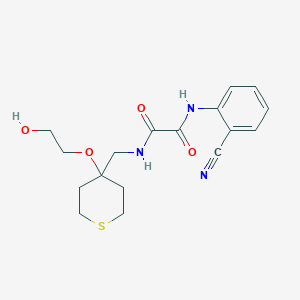
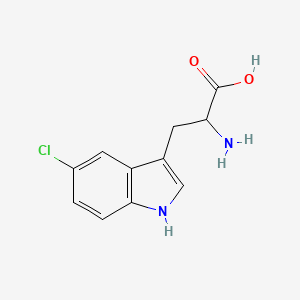
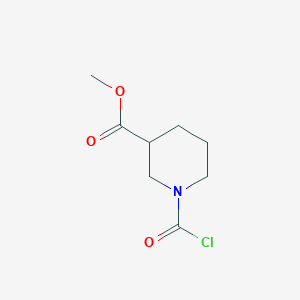

![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
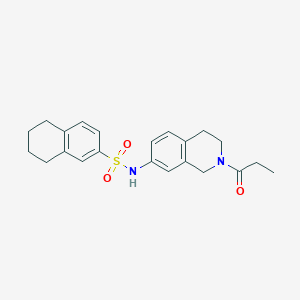

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)
![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

